molecular formula C7H6BrN3 B595163 3-Bromo-6-methylimidazo[1,2-b]pyridazine CAS No. 1369326-08-8

3-Bromo-6-methylimidazo[1,2-b]pyridazine

Numéro de catalogue B595163
Numéro CAS: 1369326-08-8
Poids moléculaire: 212.05
Clé InChI: CDWBUTKBWLPGEV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A specific method for the synthesis of a series of imidazo[1,2-a]pyridines involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .


Molecular Structure Analysis

The molecular structure of “3-Bromo-6-methylimidazo[1,2-b]pyridazine” is represented by the InChI code 1S/C7H5BrClN3/c1-4-7(8)12-6(10-4)3-2-5(9)11-12/h2-3H,1H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 242.08 . It is a solid at room temperature and should be stored in an inert atmosphere at 2-8°C .

Applications De Recherche Scientifique

  • Anti-Asthmatic Activities : A study by Kuwahara et al. (1996) synthesized a series of (imidazo[1,2-b]pyridazin-6-yl)oxyalkylsulfonamides, which included derivatives of 3-Bromo-6-methylimidazo[1,2-b]pyridazine. These compounds were evaluated for their ability to inhibit platelet activating factor (PAF)-induced bronchoconstriction in guinea pigs. Some compounds showed excellent anti-asthmatic activity and long-lasting effects, with enhanced activity observed in compounds bearing a methyl group at the 7 or 8 position of the imidazo[1,2-b]pyridazine ring (Kuwahara et al., 1996).

  • Potential Antifilarial Agents : Mourad et al. (1992) synthesized a series of imidazo[1,2-b]pyridazines for antifilarial evaluation. These compounds included methyl 6-benzoylimidazo[1,2-b]pyridazine-2-carbamate and other derivatives. However, none of these compounds showed significant antifilarial activity (Mourad, Wise, & Townsend, 1992).

  • Anti-Inflammatory and Analgesic Activities : Abignente et al. (1992) prepared ethyl 2-methylimidazo[1,2-b]pyridazine-3-carboxylates and tested them for anti-inflammatory, analgesic, and ulcerogenic actions. They also evaluated these compounds for their ability to inhibit prostaglandin biosynthesis, discussing structure-activity relationships and mechanism of action (Abignente et al., 1992).

  • Antiviral Activities : A study by Galtier et al. (2003) reported the synthesis of novel substituted 3-aralkylthiomethylimidazo[1,2-b]pyridazines. Some of these compounds inhibited the replication of human cytomegalovirus and varicella-zoster virus in vitro, suggesting potential as antiviral agents (Galtier et al., 2003).

  • Antibacterial Activity : Althagafi and Abdel‐Latif (2021) synthesized a series of 6,8-dichloro-imidazo[1,2-a]pyridine derivatives, incorporating pyridine, thiazole, and pyrazole ring systems. These imidazopyridine hybrids showed remarkable antibacterial activities (Althagafi & Abdel‐Latif, 2021).

  • Benzodiazepine Receptor Ligands : Harrison et al. (1996) synthesized and evaluated 2,3-disubstituted-6-alkoxyimidazo[1,2-b]pyridazines for in vitro affinity for the benzodiazepine receptor (BZR). They identified potent BZR ligands and used molecular modelling to understand the ligand-receptor interaction (Harrison et al., 1996).

Safety and Hazards

The safety information available indicates that “3-Bromo-6-methylimidazo[1,2-b]pyridazine” may cause skin irritation, serious eye irritation, and may be harmful if inhaled or swallowed .

Propriétés

IUPAC Name

3-bromo-6-methylimidazo[1,2-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-5-2-3-7-9-4-6(8)11(7)10-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDWBUTKBWLPGEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=NC=C2Br)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30732307
Record name 3-Bromo-6-methylimidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30732307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1369326-08-8
Record name 3-Bromo-6-methylimidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30732307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.